![molecular formula C26H24N8O2 B2478290 5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole CAS No. 385374-13-0](/img/structure/B2478290.png)
5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring and dimethoxyphenyl groups . Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . Dimethoxyphenyl groups are aromatic rings with two methoxy (OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is planar and aromatic, while the dimethoxyphenyl groups would add steric bulk .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including substitutions and additions . The dimethoxyphenyl groups could potentially undergo reactions at the aromatic ring or at the methoxy groups .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Tautomerism in NH-Pyrazoles : A study examined the structures of NH-pyrazoles, revealing insights into tautomerism, a phenomenon relevant for understanding the dynamic behavior of molecules similar to the one . The presence of phenol residues and complex hydrogen bond patterns in such molecules contribute to their unique structural features and potential applications in designing drugs and materials with tailored properties (Cornago et al., 2009).
Mesomorphic Properties of Tetraphenylethenes : The synthesis and investigation of mesomorphic properties of tetraphenylethenes highlight the potential of such compounds for applications in materials science, particularly in the development of liquid crystal displays and other optical devices (Schultz et al., 2001).
Crystal Structures and Hydrogen Bonding : Research on the crystal structures of tetrazole derivatives emphasizes the importance of molecular geometry and intermolecular interactions, such as hydrogen bonding, in determining the properties and applications of these compounds. These insights can be pivotal in the design of pharmaceuticals and advanced materials (Penthala et al., 2016).
Applications in Materials Science
Polymetallic Coordination Chemistry : A study on tetrakis(2-hydroxyphenyl)ethene derivatives reveals their application in polymetallic coordination chemistry, which is essential for the development of new catalysts and materials with specialized electronic and magnetic properties (Verkerk et al., 2002).
Photovoltaic Applications : The synthesis and characterization of diarylamino-substituted tetraarylethene as an efficient hole transport material for perovskite solar cells demonstrate the potential of such compounds in improving the efficiency of photovoltaic devices (Cabau et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-17-5-10-20(11-6-17)33-25(27-29-31-33)22(15-19-9-14-23(35-3)24(16-19)36-4)26-28-30-32-34(26)21-12-7-18(2)8-13-21/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEHWMWSDUEBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC(=C(C=C3)OC)OC)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2478209.png)
![[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine](/img/structure/B2478210.png)
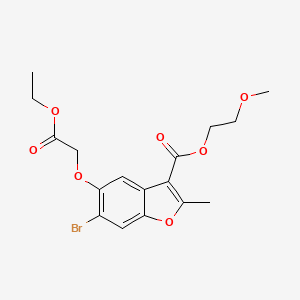
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)

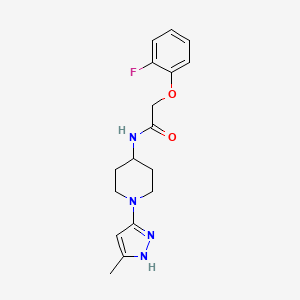
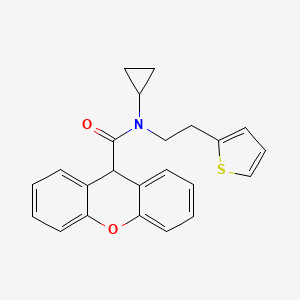
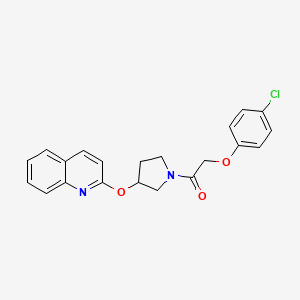
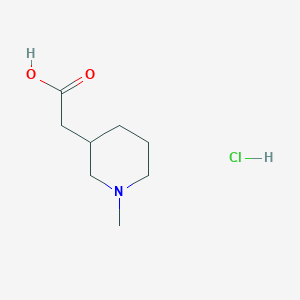
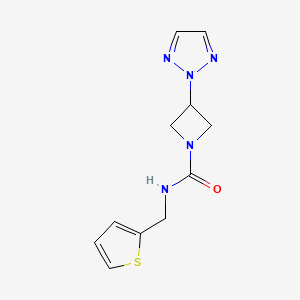
![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
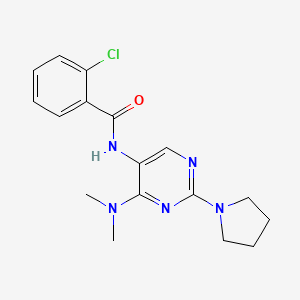
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)